mycoplasma removal agent
CAS No.: 141513-63-5
Cat. No.: VC0235239
Molecular Formula: C9H9NO4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141513-63-5 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 0 |
Introduction
Mechanism of Action
The antimicrobial activity of MRA is attributed to its ability to inhibit mycoplasma DNA gyrase, an essential enzyme involved in DNA replication . By targeting this critical cellular process, MRA effectively prevents mycoplasma reproduction and eliminates the contamination from cell cultures. This mechanism of action allows MRA to be effective against multiple species of mycoplasma while having minimal impact on mammalian cells at recommended concentrations .
Applications and Usage Guidelines
Treatment Protocol
MRA is primarily used for treating cell cultures contaminated with mycoplasma. The recommended concentration for mycoplasma elimination is 0.5 μg/mL of culture medium . At this concentration, MRA effectively eliminates multiple mycoplasma species within one week of treatment . The treatment duration and effectiveness may vary depending on the level of contamination, cell type, and specific mycoplasma strain present in the culture .
Preventative Use
Beyond its primary application in treating existing contaminations, MRA can also be used preventatively at a lower concentration of 0.1 μg/mL to prevent initial infection or recontamination of cell cultures . This prophylactic application is particularly useful for maintaining mycoplasma-free cultures in environments where the risk of contamination is high .
Effectiveness Against Various Mycoplasma Strains
MRA demonstrates strong antimycoplasma activity against numerous species, including Mycoplasma orale, M. arginini, M. hyorhinis, and Acholeplasma laidlawii . Research has shown that MRA's effectiveness may vary depending on the specific strain of mycoplasma and the cell line being treated .
Comparative Effectiveness Data
Studies comparing the effectiveness of various antimycoplasma agents have yielded varying results. In one comparative study, MRA showed a 31.25% eradication rate of mycoplasma infections from contaminated cell lines . In contrast, BM-cyclin and Plasmocin™ demonstrated higher eradication rates of 66.25% and 65%, respectively, while ciprofloxacin showed a lower rate of 20% .
Minimum Inhibitory and Microbicidal Concentrations
Comparison with Alternative Antimycoplasma Treatments
Effectiveness Comparison
Several antimycoplasma agents are available for treating mycoplasma contamination, including Plasmocin™, BM-cyclin, ciprofloxacin, MycoRAZOR™, sparfloxacin, and enrofloxacin . The effectiveness of these agents varies considerably:
Treatment | Eradication Rate (%) | Regrowth Rate (%) | Cell Death Rate (%) |
---|---|---|---|
Plasmocin™ | 65-66 | 12 | 25 |
BM-cyclin | 66.25-70 | 17 | 17.5 |
MRA | 31.25 | Not specified | 10 |
Ciprofloxacin | 20 | Not specified | Not specified |
Plasmocure™ | 91 | 3 | Moderate toxicity |
Sparfloxacin | 33 | 62 | Not specified |
Enrofloxacin | 15 | 83 | Not specified |
Notably, some mycoplasma strains have shown resistance to MRA treatment. Sparfloxacin has been reported to successfully clear both MRA-sensitive and MRA-resistant mycoplasma species from Plasmodium falciparum cultures at concentrations of 1 and 4 μg/mL, respectively .
Cost Comparison
Cost considerations play a significant role in selecting antimycoplasma treatments, particularly in resource-limited settings. MRA is relatively expensive at approximately $696 per liter of culture medium . In comparison, alternative treatments like sparfloxacin cost significantly less at approximately $0.06 per liter of culture medium . This substantial price difference makes sparfloxacin a potentially more accessible option for laboratories with budget constraints .
Impact on Cellular Enzymes
Research into the effects of mycoplasma contamination and MRA treatment on cellular enzyme activity has revealed interesting findings. A study examining the activity of lysosomal hydrolases in fibroblasts found that among four enzymes tested (β-galactosidase, arylsulphatase B, hexosaminidase A, and α-glucosidase), only arylsulphatase B showed significant alterations in activity in the presence of both mycoplasma and MRA . This finding suggests that while MRA treatment is generally safe, it may influence specific enzymatic activities, potentially impacting certain experimental outcomes or diagnostic procedures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume